molecular formula C20H21FN2O4S B14995283 N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide CAS No. 1217651-30-3

N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide

Cat. No.: B14995283
CAS No.: 1217651-30-3
M. Wt: 404.5 g/mol
InChI Key: PTVBUVODLMVVSA-SFHVURJKSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide is a complex organic compound that features a combination of fluorophenyl, methanesulfonyl, and isoindolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Methanesulfonyl Group: This is typically done through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo): Another compound with a similar structure but different functional groups.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the fluorophenyl group but has a different core structure.

Uniqueness

N-[(4-Fluorophenyl)methyl]-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1217651-30-3

Molecular Formula

C20H21FN2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

(2S)-N-[(4-fluorophenyl)methyl]-4-methylsulfonyl-2-(3-oxo-1H-isoindol-2-yl)butanamide

InChI

InChI=1S/C20H21FN2O4S/c1-28(26,27)11-10-18(19(24)22-12-14-6-8-16(21)9-7-14)23-13-15-4-2-3-5-17(15)20(23)25/h2-9,18H,10-13H2,1H3,(H,22,24)/t18-/m0/s1

InChI Key

PTVBUVODLMVVSA-SFHVURJKSA-N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)NCC1=CC=C(C=C1)F)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NCC1=CC=C(C=C1)F)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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